4-Aminopyridine-d6

描述

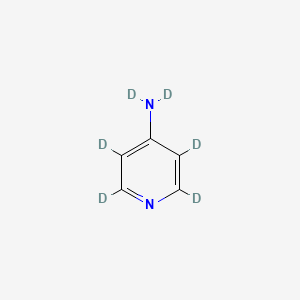

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N,2,3,5,6-hexadeuteriopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKYPUAOHBNCPY-UDDMDDBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1N([2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286367-79-1 | |

| Record name | 4-Aminopyridine-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Labeling of 4 Aminopyridine D6

The primary route for the synthesis of 4-Aminopyridine-d6 involves the direct hydrogen-deuterium (H/D) exchange of 4-aminopyridine (B3432731). This approach is favored for its efficiency and high levels of deuterium (B1214612) incorporation. Two principal methods have been established in the scientific literature: catalyst-mediated H/D exchange and microwave-assisted catalyst-free H/D exchange.

Catalytic Hydrogen-Deuterium Exchange: A widely reported method employs a palladium on carbon (Pd/C) catalyst with heavy water (D₂O) serving as the deuterium source. acs.orgnih.gov In a typical procedure, 4-aminopyridine is mixed with a Pd/C catalyst in a pressure-resistant vessel. acs.org D₂O is added, and the mixture is heated to elevated temperatures, generally between 160–180 °C, for an extended period, often up to 48 hours. acs.orgresearchgate.net Under these conditions, the palladium catalyst facilitates the activation of the C-H bonds on the pyridine (B92270) ring and the N-H bonds of the amino group, allowing for exchange with deuterium from the D₂O solvent. acs.orgacs.org This technique has been shown to be highly effective, achieving near-complete deuteration. acs.orgnih.govresearchgate.net

Microwave-Assisted, Catalyst-Free H/D Exchange: An alternative, more rapid method involves the use of microwave irradiation. cornell.eduthieme-connect.com This approach offers the significant advantage of being catalyst-free, which simplifies product purification. In this process, 4-aminopyridine is heated in neutral D₂O within a sealed vessel using microwave irradiation at temperatures around 190 °C for a much shorter duration, typically two hours. researchgate.netcornell.eduthieme-connect.com The high temperature and pressure generated by the microwave heating are sufficient to induce a rapid and highly selective H/D exchange at the C-2 and C-6 positions of the pyridine ring, in addition to the amino group protons. cornell.edu This method represents a significant advancement, contrasting with slower, acid-mediated exchanges and eliminating the need for a metal catalyst. nih.govcornell.edu

The underlying mechanism for H/D exchange on the pyridine ring, especially under basic or neutral conditions at high temperatures, is thought to proceed through the formation of ylide intermediates, which are then deuterated by the solvent. cdnsciencepub.com The electron-donating amino group at the 4-position influences the electron density of the pyridine ring, affecting the relative rates of exchange at different positions.

| Method | Catalyst | Deuterium Source | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Catalytic H/D Exchange | Palladium on Carbon (Pd/C) | D₂O | 160–180 °C, 48 hours | High isotopic purity (≥99.9%) | acs.orgnih.govresearchgate.net |

| Microwave-Assisted H/D Exchange | None | D₂O | 190 °C, 2 hours | Rapid, catalyst-free, simplified purification | researchgate.netcornell.eduthieme-connect.com |

Optimization of Synthetic Yields and Isotopic Purity

Achieving high synthetic yield and exceptional isotopic purity are paramount for the utility of 4-Aminopyridine-d6. Optimization strategies focus on reaction parameters and purification techniques.

The development of microwave-assisted synthesis is itself a major optimization, drastically reducing reaction times from days to hours. researchgate.netcornell.edu Research has shown that this method can lead to complete deuteration within minutes for some aminopyridine derivatives. nih.gov The optimization of this method involves fine-tuning the microwave power, temperature, and reaction duration to maximize exchange while minimizing potential degradation of the starting material or product.

For the catalytic method, optimization involves the catalyst loading, temperature, and reaction time. While effective, prolonged heating can sometimes lead to side products, and the catalyst can be costly, making its efficient use crucial. The choice of catalyst can also be a factor; while Pd/C is common, other transition metals or nanoparticle catalysts could offer different selectivities or efficiencies. acs.org

The ultimate success of the synthesis is determined by the isotopic and chemical purity of the final product. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential analytical tools for verification. acs.orgthieme-connect.com HRMS can confirm the mass shift corresponding to the incorporation of six deuterium (B1214612) atoms and can quantify the extent of deuteration. nih.govresearchgate.net Proton NMR (¹H NMR) is used to verify the absence of hydrogen atoms at the exchanged positions, providing a clear indication of isotopic purity. acs.org For instance, studies have reported achieving an isotopic purity of at least 99.9% deuterium, confirmed by these methods. acs.orgnih.govresearchgate.net

Purification to remove any unreacted starting material, partially deuterated species, or chemical impurities is typically achieved through standard laboratory techniques. After the reaction, the product solution is often filtered to remove the catalyst (in the catalytic method) and the solvent is evaporated. acs.org The resulting solid can then be purified by recrystallization to obtain a product with high chemical purity (≥99%). sigmaaldrich.com

| Parameter | Catalytic Method Optimization | Microwave Method Optimization | Purity Analysis | Reference |

|---|---|---|---|---|

| Reaction Time | Can be lengthy (e.g., 48h), optimization aims to reduce time without sacrificing purity. | Very short (minutes to hours), a key advantage. | NMR and Mass Spectrometry are critical for confirming isotopic enrichment and chemical purity. | acs.orgcornell.edu |

| Temperature | Typically high (160–180 °C), needs control to prevent side reactions. | Higher temperatures (190 °C) are used but for shorter durations. | acs.orgthieme-connect.com | |

| Catalyst | Relies on Pd/C; optimization involves catalyst loading and activity. | Catalyst-free, which simplifies the process and purification. | acs.orgacs.orgcornell.edu | |

| Achieved Purity | Isotopic purities of ≥99.9% D have been reported. Chemical purity is typically >99% after purification. | NMR, HRMS | sigmaaldrich.comacs.orgnih.govresearchgate.net |

Scale Up Considerations for Research Applications

Vibrational Spectroscopy for Isotopic Characterization

Vibrational spectroscopy provides a profound insight into the molecular structure and bonding of this compound by analyzing the vibrations of its constituent atoms.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of this compound, which are significantly altered by the substitution of hydrogen with deuterium (B1214612). The heavier mass of deuterium causes a noticeable shift of vibrational frequencies to lower wavenumbers. researchgate.net

In a study of a deuterated copper(II) oxalate (B1200264) complex with 4-aminopyridine (B3432731), the infrared frequencies of the non-deuterated crystals in the 3500 cm⁻¹ range were observed to shift to the lower 2000–3000 cm⁻¹ range in the deuterated crystals. researchgate.net This shift is a direct consequence of the C-H bonds of 4-aminopyridine being replaced by C-D bonds. researchgate.net For instance, vibrational modes corresponding to deuterium atoms are observed at 732 cm⁻¹ (δ(D–N–D)), 2331 cm⁻¹ (δ(D–O–D)), and 2457 cm⁻¹ (ν(N–D)). nih.gov Additional peaks at 2382, 2457, and 2619 cm⁻¹ are attributed to δ(C–D, O–D) vibrations. nih.gov The shift of IR peaks from the ~3500 cm⁻¹ region in the non-deuterated compound to the 2000–3000 cm⁻¹ range in the deuterated version highlights the significant impact of deuteration on the C-H bonds of the 4-aminopyridine moiety. nih.gov

A comparative analysis of the FT-IR spectra of 4-aminopyridine and its deuterated counterpart reveals these characteristic shifts, confirming the successful incorporation of deuterium.

Interactive Table 1: Comparison of FT-IR Vibrational Frequencies (cm⁻¹) for 4-Aminopyridine and this compound

| Vibrational Mode | 4-Aminopyridine (Non-deuterated) | This compound (Deuterated) | Reference |

| ν(N-H) / ν(N-D) | ~3435, ~3302 | ~2457 | nih.govresearchgate.net |

| δ(N-H) / δ(D-N-D) | ~1645 | ~732 | nih.govresearchgate.net |

| C-H stretching | ~3075 | Shifted to 2000-3000 range | researchgate.netresearchgate.net |

| C-D stretching | N/A | Present in 2000-3000 range | researchgate.net |

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which are often weak in IR spectra. The Raman spectrum of this compound offers further confirmation of its deuteration and aids in the comprehensive assignment of its vibrational modes. Similar to FT-IR, the Raman frequencies of the undeuterated compound are shifted to lower wavenumbers upon deuteration due to the heavier deuterium atoms. researchgate.net This technique is particularly useful for observing the symmetric vibrations of the pyridine (B92270) ring and the C-D bonds.

Normal coordinate analysis (NCA) is a computational method that provides a detailed assignment of vibrational modes. nih.govresearchgate.net By developing a force field that describes the potential energy of the molecule, NCA can calculate the vibrational frequencies and their corresponding atomic motions (potential energy distributions). researchgate.net For this compound, NCA is performed by adjusting the force constants to fit the experimentally observed frequencies from both FT-IR and Raman spectroscopy for the deuterated species. nih.govresearchgate.net This process refines the understanding of how deuteration affects the force constants and the coupling between different vibrational modes. istanbul.edu.tr The calculated frequencies from a refined force field are expected to be in good agreement with the observed frequencies, validating the vibrational assignments. researchgate.net

Fermi resonance is a phenomenon in vibrational spectroscopy where an overtone or combination band has a similar energy and the same symmetry as a fundamental vibrational mode, leading to a splitting of the observed spectral bands. acs.org In the context of 4-aminopyridine, Fermi resonance has been observed for the symmetric NH₂ stretching vibration. researchgate.net In deuterated species like this compound, similar resonance effects can occur involving the N-D stretching or scissoring modes.

For example, in systems with N-D···C=O hydrogen bonds, the N-D stretching mode can exhibit Fermi resonance, splitting into two peaks around 2410 cm⁻¹ and 2470 cm⁻¹. acs.org The higher frequency peak is often attributed to a Fermi resonance between the N-D vibration and a combination band of deuterated amide modes. acs.org Analysis of these effects in this compound provides detailed information about the local environment and intermolecular interactions. The stretching and scissoring bands of the amino group (NH₂ or ND₂) are particularly sensitive to these interactions. In non-deuterated 4-aminopyridine, the NH₂ stretching bands appear around 3507 cm⁻¹ and 3413 cm⁻¹, with the scissoring band at 1623 cm⁻¹. researchgate.net Upon deuteration, these bands shift to significantly lower frequencies, and their positions and splitting patterns can be analyzed to understand the effects of deuteration and any resulting Fermi resonance.

Normal Coordinate Analysis and Force Field Refinement for Deuterated Species

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Site Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

While the goal of deuteration is to replace hydrogen atoms with deuterium, the process is often not 100% efficient. ¹H NMR spectroscopy is a highly sensitive method for detecting and quantifying the amount of residual protons in a deuterated sample. mdpi.com In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the pyridine ring and the amino group will be significantly diminished in intensity compared to the non-deuterated compound.

A study on deuterated 4-aminopyridine showed that in the ¹H NMR spectrum, the peaks corresponding to the hydrogen atoms at various positions on the benzene (B151609) ring were significantly reduced after deuteration. nih.gov The chemical shifts for the protons in non-deuterated 4-aminopyridine are observed at approximately 8.07 ppm (for H at C2 and C6) and 6.71 ppm (for H at C3 and C5). nih.gov By integrating the residual proton signals and comparing them to a known internal standard or the residual solvent peak, the percentage of deuteration can be accurately determined. For example, the residual proton signal of a deuterated solvent like DMSO-d₆ (at 2.50 ppm) can be used as a reference for quantification. mdpi.com

Interactive Table 2: ¹H NMR Chemical Shifts (ppm) for 4-Aminopyridine in D₂O

| Proton Position | 4-Aminopyridine (Non-deuterated) | This compound (Deuterated) | Reference |

| C2-H, C6-H | 8.07 | Signal significantly reduced | nih.gov |

| C3-H, C5-H | 6.71 | Signal significantly reduced | nih.gov |

| NH₂ | 6.03 (absent in D₂O due to exchange) | Signal absent | nih.gov |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy is a powerful tool for analyzing the carbon framework of this compound. The chemical shifts in the ¹³C NMR spectrum provide information about the electronic environment of each carbon atom in the pyridine ring.

In a typical ¹³C NMR spectrum of 4-aminopyridine, distinct signals are observed for the different carbon atoms of the pyridine ring. researchgate.net For instance, in a study using methanol (B129727) (MeOH) as a solvent, the ortho-carbons (C2/C6) and meta-carbons (C3/C5) of 4-aminopyridine were identified at approximately 148 ppm and 109.6 ppm, respectively. researchgate.net Another study in deuterated methanol (CD₃OD) reported chemical shifts for 4-aminopyridine at δ 110.3, 149.7, and 156.8 ppm. rsc.org The carbon atom attached to the amino group (C4) is also distinctly observed. The presence of deuterium atoms in this compound can lead to subtle changes in the ¹³C chemical shifts due to isotope effects and can also result in the splitting of carbon signals due to ¹³C-¹H coupling if any residual protons are present. biorxiv.org

| Carbon Position | Approximate Chemical Shift (ppm) in non-deuterated 4-aminopyridine | Solvent |

| C2, C6 | 148 | Methanol |

| C3, C5 | 109.6 | Methanol |

| C4, C2/C6, C3/C5 | 156.8, 149.7, 110.3 | CD₃OD |

²H NMR Spectroscopy for Deuterium Position Confirmation

²H (Deuterium) NMR spectroscopy is instrumental in directly observing the deuterium nuclei and confirming their specific locations within the this compound molecule. This technique is highly specific for deuterium and provides unambiguous evidence of successful deuteration. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms on the pyridine ring and the amino group. The integration of the signals in the ²H NMR spectrum can also be used to quantify the degree of deuteration at each site. A study on the deuteration of 4-aminopyridine confirmed H/D exchange using D₂O as a solvent. nih.govacs.org

Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Verification

Mass spectrometry is a critical analytical technique for determining the molecular weight and isotopic composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the precise determination of its elemental formula. semanticscholar.orgbuketov.edu.kz For this compound, HRMS can confirm the incorporation of six deuterium atoms by comparing the measured exact mass with the theoretical exact mass. For example, a study reported achieving at least 99.9% deuteration in a related compound, which was confirmed by high-resolution mass spectroscopy. nih.govresearchgate.net This level of precision is crucial for verifying the successful synthesis of the desired isotopologue.

Isotope Pattern Analysis for Deuterium Content

The analysis of the isotopic pattern in the mass spectrum allows for the quantification of the deuterium content in this compound. The molecular ion peak (M+) will be accompanied by a series of peaks (M+1, M+2, etc.) corresponding to the natural abundance of isotopes like ¹³C. In a deuterated compound, the mass spectrum will show a shift in the entire isotope cluster by the mass of the incorporated deuterium atoms. The relative intensities of the peaks within this cluster can be compared to theoretical distributions to assess the level of deuteration and identify the presence of any partially deuterated species. dea.gov This analysis is vital for ensuring the isotopic purity of the compound, which is critical for its applications in research and development. umich.edu

X-ray Crystallography for Solid-State Structural Analysis

Conformational Analysis and Intermolecular Interactions in Deuterated Forms

X-ray crystallographic studies of 4-Aminopyridine and its derivatives have revealed a planar structure for the pyridine ring. researchgate.netresearchgate.net In the solid state, these molecules can engage in intermolecular interactions, such as hydrogen bonding, which influence the crystal packing. For this compound, X-ray crystallography can reveal how the substitution of hydrogen with deuterium affects these intermolecular interactions. Isotope effects can subtly alter bond lengths and angles, which can, in turn, impact the crystal lattice. Analysis of the crystal structure of deuterated forms provides valuable insights into the solid-state properties and behavior of the compound. nih.govmdpi.com

Influence of Deuteration on Crystal Packing and Hydrogen Bonding Networks

The substitution of hydrogen with its heavier isotope, deuterium, to form this compound (perdeuterated 4-aminopyridine) introduces subtle yet significant quantum mechanical effects that influence its solid-state architecture. These effects are most pronounced in the crystal packing and the intricate network of hydrogen bonds that define the supramolecular assembly. The primary driver for these changes lies in the lower zero-point energy and differing vibrational frequencies of a deuterium-involved bond (e.g., N-D or C-D) compared to its hydrogen counterpart (N-H or C-H).

Detailed research, including single-crystal X-ray diffraction (SCXRD) and theoretical studies, provides insight into these isotopic influences. While a complete crystallographic dataset for pure, crystalline this compound is not widely published, valuable information can be drawn from studies on related deuterated complexes and established principles of isotope effects on crystal structures.

Table 1: Crystallographic Data for 4-Aminopyridine

Data sourced from the Crystallography Open Database (COD), entry 2205643. crystallography.net

| Parameter | Value |

| Formula | C5H6N2 |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 5.5138 |

| b (Å) | 7.1866 |

| c (Å) | 12.0459 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Cell Volume (ų) | 477.32 |

| Temperature (K) | 150 |

The most significant impact of deuteration is observed in the geometry of the hydrogen bonds. In crystalline 4-aminopyridine, molecules are linked by N—H···N hydrogen bonds. Upon deuteration, these are replaced by N—D···N bonds. According to the Ubbelohde effect, a well-documented geometric isotope effect, hydrogen bonds often become shorter upon deuteration. This counter-intuitive shortening occurs because the lighter proton (H) has a larger vibrational amplitude and can populate higher vibrational states, leading to a longer average bond length compared to the heavier, more localized deuteron (B1233211) (D). Consequently, the N···N distance in the N—D···N bond of this compound is expected to be slightly shorter and more linear than in the N—H···N bond of the parent compound.

This alteration in hydrogen bond metrics, while small, can collectively influence the unit cell parameters and the density of the crystal. A more compact and stable packing arrangement may result from the stronger, shorter hydrogen bonds in the deuterated structure.

Spectroscopic analysis provides direct evidence of deuteration and its effect on molecular vibrations. In the infrared (IR) and Raman spectra of the deuterated copper complex, frequencies corresponding to the C-H bonds of 4-aminopyridine, typically seen around 3500 cm⁻¹, were observed to shift to a lower frequency range of 2000–3000 cm⁻¹. nih.gov This shift is a direct consequence of the increased mass of deuterium, confirming the successful isotopic exchange and the altered vibrational landscape of the molecule.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of aminopyridine and its derivatives. researchgate.net

Geometry Optimization and Electronic Structure Analysis

High-level ab initio and DFT calculations are instrumental in predicting the molecular structure of deuterated isotopologues of aminopyridines. arizona.edu These calculations help in determining rotational constants, quadrupole coupling constants, and transition frequencies. arizona.edu For instance, DFT calculations using the B3LYP functional have been employed to optimize the geometry of such molecules. acs.org The optimized molecular structures are crucial for understanding the compound's stability and reactivity. orientjchem.org

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, derived from DFT calculations, provides insights into the electronic properties and reactivity of the molecule. A larger HOMO-LUMO energy gap suggests higher stability and lower reactivity. orientjchem.org

Theoretical Vibrational Frequencies and Potential Energy Distributions

Theoretical calculations of vibrational frequencies are essential for interpreting experimental infrared (IR) and Raman spectra. semanticscholar.org For deuterated compounds like this compound, these calculations can predict the shifts in vibrational modes upon isotopic substitution. For example, the C-H bond stretching frequencies in 4-aminopyridine, typically found between 3000-3100 cm⁻¹, are expected to shift to lower wavenumbers upon deuteration. acs.orgresearchgate.net DFT calculations can quantify these shifts, aiding in the assignment of spectral bands. semanticscholar.org

A study on a deuterated copper complex containing 4-aminopyridine showed that the infrared and Raman frequencies of the undeuterated crystals around 3500 cm⁻¹ shifted to the 2000–3000 cm⁻¹ range in the deuterated crystals, a change attributed to the C-H bonds of 4-aminopyridine. acs.org The following table presents a conceptual comparison of calculated vibrational frequencies for 4-Aminopyridine and its deuterated analog based on typical shifts observed upon deuteration.

Table 1: Conceptual Comparison of Calculated Vibrational Frequencies (cm⁻¹) for 4-Aminopyridine and this compound

| Vibrational Mode | 4-Aminopyridine (Calculated) | This compound (Calculated) | Assignment |

|---|---|---|---|

| ν(N-H) symmetric | 3450 | 2580 | N-D stretch |

| ν(N-H) asymmetric | 3540 | 2650 | N-D stretch |

| ν(C-H) | 3050 | 2280 | C-D stretch |

| δ(NH₂) scissoring | 1640 | 1230 | N-D₂ scissoring |

Note: The data in this table is illustrative and based on general principles of isotopic substitution. Actual calculated values may vary depending on the computational method and basis set used.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions.

Conformational Dynamics of Deuterated Analogs

MD simulations can reveal how deuteration affects the conformational landscape of a molecule. While the equilibrium geometry may not change significantly, the dynamics of conformational transitions can be altered due to the heavier mass of deuterium. These simulations can provide insights into the flexibility and structural fluctuations of deuterated aminopyridines.

Ligand-Target Interaction Modeling with Deuterated Species

Understanding how a ligand interacts with its biological target is crucial in drug discovery. nih.gov MD simulations are increasingly used to model these interactions. uobaghdad.edu.iq For deuterated ligands like this compound, these simulations can help elucidate whether the isotopic substitution alters the binding mode or the stability of the ligand-receptor complex. researchgate.net By combining hydrogen/deuterium exchange mass spectrometry (HDX-MS) with MD simulations, researchers can dissect the interaction interface between a molecule and its target. chemrxiv.org This approach can identify key amino acid residues involved in the interaction and reveal conformational changes upon binding. chemrxiv.org Such detailed modeling is essential for the rational design of new therapeutic agents. nih.gov

Quantum Chemical Studies on Isotope Effects

Isotope effects arise from the mass difference between isotopes, which can influence reaction rates and equilibrium constants. Quantum chemical calculations are essential for theoretically predicting and understanding these effects.

Deuterium substitution can lead to significant kinetic isotope effects (KIEs), where the rate of a reaction involving a C-H bond is slower than that of the corresponding C-D bond. This is because the zero-point energy of a C-D bond is lower than that of a C-H bond, resulting in a higher activation energy for bond cleavage. Femtosecond pump-probe spectroscopy, in conjunction with ab initio calculations, has been used to study these effects in aminopyridine clusters, confirming that hydrogen transfer is often the rate-limiting step in their excited-state relaxation. acs.org

Furthermore, isotope effects are not limited to kinetic phenomena. Deuteration can also influence physical properties and non-covalent interactions. For instance, a study on 4-aminophthalimide (B160930) revealed a nearly four-fold increase in its emission quantum yield and lifetime in D₂O compared to H₂O, which was attributed to the retardation of nonradiative internal conversion processes upon deuteration of the imide proton. capes.gov.br These findings highlight the profound impact that isotopic substitution can have on the photophysical properties of a molecule. The study of spin-related isotope effects in biology is also a growing area of research. frontiersin.org

Kinetic Isotope Effect (KIE) Predictions for Reaction Mechanisms

The Kinetic Isotope Effect (KIE) is a quantum mechanical phenomenon that quantifies the change in the rate of a chemical reaction upon substituting an atom in the reactants with one of its isotopes. wikipedia.org For deuterated compounds like this compound, the KIE is primarily observed in reactions where a carbon-deuterium (C-D) bond is cleaved in the rate-determining step. The greater mass of deuterium compared to protium (B1232500) (¹H) results in a lower vibrational frequency for the C-D bond, leading to a higher activation energy for bond cleavage and consequently, a slower reaction rate. The ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD) is known as the KIE (kH/kD). wikipedia.org

Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the magnitude of the KIE. These theoretical calculations can elucidate reaction mechanisms by comparing predicted KIE values with experimental data. For many reactions catalyzed by cytochrome P450 enzymes, which are often involved in drug metabolism, the cleavage of a C-H bond is a critical step. nih.gov The presence of a significant primary deuterium KIE is strong evidence that this hydrogen abstraction is at least partially rate-limiting. nih.gov

In the context of 4-aminopyridine, metabolism can occur at the aromatic ring. If the rate-determining step of an oxidative metabolic reaction involves the cleavage of a C-H bond on the pyridine ring, substituting that hydrogen with deuterium would be expected to produce a significant KIE. For C-H bond cleavages, typical KIE values (kH/kD) can range from 6 to 10. wikipedia.org Computational models can predict these effects; for instance, calculations for H-atom abstraction have shown a kH/kD ratio of 7.17, which aligns well with experimental values. faccts.de

While specific computational KIE prediction data for this compound is not extensively published, the general principles are well-established. The table below illustrates hypothetical, yet theoretically grounded, KIE predictions for a metabolic oxidation reaction of 4-aminopyridine where C-H bond cleavage at a specific position is rate-limiting.

| Reaction Parameter | Non-Deuterated (4-AP) | Deuterated (4-AP-d6) | Predicted KIE (kH/kD) |

| Reactant | 4-Aminopyridine | This compound | |

| Rate-Limiting Step | C-H Bond Cleavage | C-D Bond Cleavage | |

| Calculated Activation Energy (ΔG‡) | ΔG‡(H) | ΔG‡(D) | |

| Relationship | ΔG‡(D) > ΔG‡(H) | ||

| Predicted Rate Constant | kH | kD | > 1 (typically 6-10) |

This table presents a theoretical framework for KIE predictions in the absence of specific published experimental values for this compound.

It is important to note that if C-D bond cleavage is not part of the rate-determining step, the observed KIE will be small (close to 1). This is known as a secondary kinetic isotope effect.

Deuterium's Influence on Aromaticity and Charge Distribution

The substitution of hydrogen with deuterium can also influence the electronic structure of the aromatic ring, affecting its aromaticity and the distribution of electron charge. These effects, though subtle, can be elucidated through computational chemistry.

Deuterium is known to be slightly more electron-donating than protium due to its lower zero-point energy and smaller vibrational amplitude. This can lead to minor changes in bond lengths and angles within the molecule. nih.govacs.orgacs.org Computational methods like Natural Bond Orbital (NBO) analysis can be used to calculate the natural charge on each atom, providing insight into the electron distribution. nih.gov

In the pyridine ring of 4-aminopyridine, the nitrogen atom and the amino group significantly influence the electronic environment. The introduction of deuterium atoms is not expected to fundamentally alter the aromatic character of the pyridine ring. However, the slight inductive effect of deuterium can cause a minor redistribution of electron density. Computational studies on aminopyridines have shown that substitutions on the ring can lead to deviations in ring angles from a perfect hexagon, an effect stemming from the interaction of the substituent's lone pair of electrons with the aromatic system. nih.gov

While specific computational data on the charge distribution of this compound is limited, theoretical calculations on similar deuterated aromatic compounds suggest that the changes would be minimal but potentially significant for intermolecular interactions. For example, deuteration can increase the basicity of amines, an effect attributed to the delocalization of the lone pair of electrons. nih.gov

The following table outlines the predicted qualitative effects of deuteration on the aromaticity and charge distribution of the 4-aminopyridine ring, based on established principles.

| Molecular Property | 4-Aminopyridine | This compound | Predicted Change |

| Aromaticity | Aromatic | Aromatic | No significant change |

| Electron-Donating Character of Substituent | H | D | Deuterium is slightly more electron-donating |

| Charge Density on Ring Carbons | Baseline | Minor increase | Attributable to the inductive effect of deuterium |

| Charge Density on Ring Nitrogen | Baseline | Minor perturbation | Influenced by changes in adjacent C-D bonds |

| Calculated Bond Lengths (e.g., C-C, C-N) | Standard | Slightly altered | DFT calculations show minor differences in bond lengths upon deuteration. nih.govacs.org |

This table is based on theoretical principles and findings from related computational studies.

Mechanistic Investigations of Biological Interactions in Research Models

Modulation of Ion Channels and Neurotransmission

4-Aminopyridine (B3432731) is a non-selective blocker of voltage-gated potassium (K+) channels. mdpi.comneurology.org This action underpins its significant effects on neuronal excitability and synaptic communication. By blocking these channels, 4-AP prolongs the duration of action potentials, which in turn enhances the release of various neurotransmitters. pensoft.netwikipedia.org

Potassium Channel Blockade Mechanisms

The primary mechanism of 4-AP involves the blockade of voltage-gated potassium channels, which are crucial for repolarizing the neuronal membrane after an action potential. wikipedia.org In demyelinated axons, where potassium channels can become exposed, their blockade by 4-AP can restore nerve impulse conduction. pensoft.net

4-Aminopyridine exhibits broad-spectrum activity against various potassium channel subtypes, with a notable impact on the Kv1 family. researchgate.netjneurosci.org Research has demonstrated that 4-AP can effectively block Kv1.x channels, which are often implicated in the regulation of neuronal firing patterns and neurotransmitter release. rsc.org For instance, studies on Kv2.1 and Kv3.1 channels, representatives of the Shab and Shaw subfamilies, have shown that while the qualitative mechanism of block is similar, the sensitivity to 4-AP differs significantly, with Kv3.1 showing approximately 150 times greater sensitivity than Kv2.1. rupress.org This differential sensitivity is attributed to differences in both the on-rate and off-rate of the drug, suggesting that the structure of the intracellular mouth of the channel and its gating mechanism are key determinants of 4-AP's potency. rupress.org The therapeutic effect of 4-AP in certain cerebellar ataxias is thought to be mediated by its action on Kv1 family channels, possibly the Kv1.5 subtype. jneurosci.org

Table 1: Comparative Sensitivity of Kv Channel Subtypes to 4-Aminopyridine

| Channel Subtype | Relative Sensitivity to 4-AP | Key Findings |

|---|---|---|

| Kv3.1 | High (approx. 150x > Kv2.1) rupress.org | Faster on-rate and slower off-rate contribute to higher sensitivity. rupress.org |

| Kv2.1 | Low rupress.org | Slower on-rate and faster off-rate compared to Kv3.1. rupress.org |

| Kv1.5 | Implicated in therapeutic effects jneurosci.org | A likely target for therapeutic concentrations of 4-AP in cerebellar disorders. jneurosci.org |

The interaction of 4-AP with potassium channels is state-dependent. It can bind to channels in both the open and closed states. rupress.org A key characteristic of its action is the "trapped drug" model, where 4-AP enters the channel pore from the intracellular side when the channel is open and becomes trapped when the channel closes. rupress.orgrupress.orgnih.gov This trapping occurs because the activation gate protects the drug's binding site in the closed conformation. rupress.org

Studies have shown that 4-AP blocks K+ channels primarily in their open state. nih.govnih.gov The on-rate for the block is significantly accelerated when the channels are open. rupress.org Conversely, some research suggests a closed-state binding mechanism for certain channel types, where the block is relieved by membrane depolarization. semanticscholar.org This "reverse use-dependent" characteristic means that the block is more pronounced at hyperpolarized potentials and is lessened with rapid stimulation. semanticscholar.org

4-Aminopyridine influences the gating machinery of potassium channels. It is proposed that 4-AP biases the activation gate toward the closed conformation. nih.gov While the movement of the S4 voltage sensor, reflected in gating currents, is largely unaffected, the final conformational change that leads to channel opening is inhibited. researchgate.netnih.gov This action is thought to prevent the late, slow steps in the activation gating process. rupress.org By preventing full channel opening, 4-AP can also indirectly inhibit C-type inactivation, a slower form of channel closure. researchgate.net Furthermore, the return of the off-gating charge upon repolarization is accelerated by 4-AP. rupress.orgnih.gov

Kinetic Analysis of Channel Block (e.g., open-state block, trapped drug models)

Calcium Channel Activation Mechanisms in Cellular Systems

Beyond its well-documented effects on potassium channels, 4-AP has been shown to directly potentiate high voltage-activated (HVA) calcium channels, independent of its K+ channel blocking activity. wikipedia.orgnih.gov This potentiation is dependent on the specific subunit composition of the calcium channel. nih.govnih.gov

Research indicates that 4-AP enhances N-type and L-type calcium currents, primarily through an interaction with the Cavβ3 subunit. nih.gov Notably, at micromolar concentrations, 4-AP selectively potentiates L-type currents. nih.govnih.gov The proposed mechanism involves 4-AP enhancing the association of the Cavβ3 subunit with the pore-forming Cav1.2 (L-type) and Cav2.2 (N-type) subunits, which increases their trafficking to the plasma membrane. nih.govnih.gov This direct action on calcium channels contributes to the increased influx of calcium at presynaptic terminals, further promoting neurotransmitter release. pensoft.net

Table 2: Subunit-Dependent Potentiation of HVA Calcium Channels by 4-Aminopyridine

| Ca2+ Channel Type | Key Subunit for 4-AP Effect | Concentration Dependence |

|---|---|---|

| L-type (Cav1.2) | Cavβ3 nih.govnih.gov | Potentiated at micromolar concentrations nih.govnih.gov |

| N-type (Cav2.2) | Cavβ3 nih.gov | Requires higher concentrations for potentiation nih.gov |

| P/Q-type | Little to no effect nih.gov | Insensitive even at high concentrations nih.gov |

Enhancement of Neurotransmitter Release in Synaptic Models

A primary physiological consequence of 4-AP's action on both potassium and calcium channels is the enhanced release of neurotransmitters at synapses. pensoft.netoup.com By prolonging the action potential duration through K+ channel blockade, 4-AP increases the time for calcium influx through voltage-gated calcium channels at the presynaptic terminal. pensoft.netcdnsciencepub.com This leads to a greater accumulation of intracellular calcium, which is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. pensoft.net

This enhanced release has been observed for a variety of neurotransmitters, including acetylcholine, glutamate, dopamine, and noradrenaline. mdpi.compensoft.net In hippocampal slices, for example, even low micromolar concentrations of 4-AP have been shown to enhance synaptic transmission. jneurosci.orgoup.com This effect is not only due to an increase in the amount of neurotransmitter released per action potential but can also involve an increase in the number of synaptic terminals that are activated. oup.com

Enzyme Activity Modulation and Isotope Effects

The replacement of hydrogen with deuterium (B1214612) in the 4-aminopyridine (4-AP) molecule has been shown to influence its interaction with specific enzymes, most notably monoamine oxidase.

Monoamine Oxidase (MAO) Inhibition Studies with Deuterated 4-AP

Monoamine oxidase (MAO) is an enzyme responsible for the breakdown of monoamine neurotransmitters. Research has indicated that the activity of MAO is significantly higher in patients with multiple sclerosis (MS) compared to healthy controls. researchgate.netijop.net Studies were designed to evaluate the inhibitory effects of both standard 4-AP and its deuterated form, 4-Aminopyridine-d6, on MAO activity in the serum of MS patients. researchgate.netijop.net

The findings demonstrated that 4-AP has a significant inhibitory effect on MAO activity. ijop.netrsc.org When this compound was introduced, it produced a further significant decrease in MAO activity, indicating a more potent inhibitory action compared to its non-deuterated counterpart. researchgate.netijop.net This suggests that the deuteration of the 4-AP molecule enhances its ability to inhibit this key enzyme. rsc.org

| Condition | Mean MAO Activity (U) ± SD | Significance (vs. MS Control) |

|---|---|---|

| MS Control Group | 44.99 ± 3.51 | N/A |

| MS Group + Ethanol (Solvent) | 37.03 ± 2.89 | P<0.01 |

| MS Group + 4-Aminopyridine (4-AP) | 22.10 ± 1.74 | P<0.01 |

| MS Group + Deuterated 4-AP (4-AP-d6) | 22.10 ± 1.74 | P<0.01 |

Data derived from a study on MAO activity in the presence of 4-AP and its deuterated form. researchgate.netNote: The original source reported identical mean and standard deviation for 4-AP and deuterated 4-AP in the summary table, despite the text indicating a "further significant decrease" for the deuterated compound. researchgate.netijop.netresearchgate.net

Elucidation of Deuterium-Enhanced Inhibitory Effects

The enhanced inhibitory effect of this compound on MAO is a direct consequence of the deuterium isotope effect. researchgate.netijop.net The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. nih.govbiorxiv.org If the cleavage of this bond is a rate-determining step in the metabolism or interaction of the compound with the enzyme's active site, the reaction will proceed more slowly. nih.gov In the case of MAO, this kinetic difference appears to strengthen the inhibitory capacity of the molecule. researchgate.netijop.netrsc.org

However, this deuterium-enhanced effect is not universal across all enzymatic interactions. For instance, studies on a related compound, 3-fluoro-4-aminopyridine (3F4AP), investigated the impact of deuteration on its metabolism by cytochrome P450 enzymes, specifically CYP2E1. nih.govbiorxiv.org In this context, deuteration did not significantly decrease the rate of metabolism. nih.govsnmjournals.org This suggests that C-H bond cleavage may not be the rate-limiting step in the CYP2E1-mediated oxidation of 3F4AP. snmjournals.org These contrasting findings underscore that the biological impact of deuteration is highly specific to the particular enzyme and the precise mechanism of the molecular interaction. nih.govsnmjournals.org

Mechanisms in Preclinical Models of Neurological Function

The parent compound, 4-aminopyridine, is widely used in preclinical research to model various aspects of neurological dysfunction and to investigate potential therapeutic mechanisms. These models provide the foundational understanding for the presumed action of its deuterated analogue, this compound.

In Vitro Seizure Models (e.g., 4-Aminopyridine-induced epileptiform activity)

4-aminopyridine is a well-established agent for inducing epileptiform activity and seizure-like events in in-vitro preparations, such as hippocampal brain slices. nih.govresearchgate.net Its mechanism involves the blockade of voltage-gated potassium (K+) channels, which leads to prolonged depolarization, enhanced neurotransmitter release (including glutamate), and neuronal hyperexcitability, culminating in synchronized, seizure-like discharges.

This 4-AP model is frequently used to screen and evaluate the efficacy of new and existing anti-epileptic drugs (AEDs). nih.govresearchgate.net Studies have systematically tested new-generation AEDs like lacosamide, zonisamide, and levetiracetam, finding that the frequency of 4-AP-induced seizure-like events is a highly sensitive parameter for detecting dose-dependent antiepileptic effects. nih.gov While these foundational studies utilize the non-deuterated compound, they establish the primary mechanism of action that would be targeted by this compound.

| Compound | Observed Effect on SLEs |

|---|---|

| Levetiracetam | Reduced SLE frequency. nih.gov |

| Lacosamide | Completely blocked SLE incidence at higher doses. nih.gov |

| Zonisamide | Completely blocked SLE incidence at higher doses. nih.gov |

Summary of findings from an in vitro seizure model induced by 4-aminopyridine. nih.gov

Experimental Models of Axonal Conduction Deficits (e.g., demyelination models)

A primary mechanism of action for 4-aminopyridine is its ability to restore nerve impulse conduction in demyelinated axons. pensoft.netnih.gov In conditions like multiple sclerosis or spinal cord injury, the loss of the myelin sheath exposes potassium channels on the axon membrane. pensoft.netplos.org The leakage of potassium ions through these exposed channels can impair the propagation of action potentials, leading to a conduction block. pensoft.net

4-AP functions by blocking these exposed potassium channels, which inhibits repolarization, prolongs the action potential, and ultimately enhances the conduction of the nerve signal along the demyelinated axon. pensoft.netnih.gov Experimental models of spinal cord injury and chemical demyelination (e.g., with cuprizone) have demonstrated that 4-AP application increases the amplitude of the compound action potential, signifying improved conduction. nih.govplos.org In some injured axons where conduction fails at physiological temperatures, 4-AP has been shown to restore conduction. nih.gov These studies on 4-AP provide the mechanistic framework for the therapeutic interest in this compound for demyelinating conditions.

Investigations into Neuroprotective Mechanisms (e.g., oligodendrocyte preservation)

Beyond its symptomatic effects on axonal conduction, a growing body of evidence suggests that 4-aminopyridine may possess direct neuroprotective properties. nih.govresearchgate.net Preclinical studies have shown these effects in models of experimental optic neuritis and non-inflammatory axonal damage. youtube.com

The proposed neuroprotective mechanisms appear to involve the stabilization of myelin and the preservation of oligodendrocytes, the cells responsible for producing and maintaining the myelin sheath in the central nervous system. youtube.com Research indicates that 4-AP can protect oligodendrocyte precursor cells (OPCs) from stress and that this effect may be associated with the nuclear factor of activated T-cells (NFAT) pathway. researchgate.netyoutube.com Furthermore, in vitro experiments have demonstrated that incubation with 4-AP can lead to an increase in the proliferation of OPCs. nih.gov This suggests that in addition to improving function in existing demyelinated axons, the compound class may contribute to the preservation of the cells needed for myelin maintenance and repair.

Cellular and Tissue-Level Research Applications

4-Aminopyridine (4-AP), a potassium channel blocker, has demonstrated significant potential in promoting the healing of skin wounds and enhancing tissue regeneration in various research models. biorxiv.orgnih.govnih.govresearchgate.net Studies have shown that systemic treatment with 4-AP in mice with dorsal skin punch lesions leads to accelerated wound closure, restoration of normal epidermal thickness, and improved skin architecture. biorxiv.orgnih.gov The benefits extend to increased vascularization and a rise in the number of Ki67+ proliferating cells and K14+ keratinocytes. biorxiv.org Furthermore, 4-AP treatment has been associated with an increase in the number of hair follicles, supported by both histological analysis and the expression of markers K15 and K17. biorxiv.orgnih.govnih.gov

The regenerative effects of 4-AP also involve the dermal layers, with increased levels of vimentin, a fibroblast marker, and α-smooth muscle actin (α-SMA), which indicates the presence of collagen-producing myofibroblasts. nih.govresearchgate.net These cellular changes contribute to the restoration of normal collagen levels and tissue structure. biorxiv.org The compound's pro-reparative effects are not limited to skin cells; it also promotes the regeneration of neurons and Schwann cells within the wound area. nih.govnih.govresearchgate.net These multifaceted actions underscore the potential of 4-AP as an agent for enhancing the complex, coordinated processes required for effective tissue repair. biorxiv.orgnih.govveeva.com

A key mechanism underlying the regenerative effects of 4-Aminopyridine is its ability to induce the production of Nerve Growth Factor (NGF). nih.govnih.gov NGF is a critical neurotrophic factor that supports the growth, survival, and differentiation of neurons and also plays a role in the function of non-neuronal cells. nih.govmdpi.comjneurosci.org In studies on skin wound healing, treatment with 4-AP resulted in significantly increased levels of NGF protein expression in the healed wounds of mice. nih.gov

The induction of NGF is part of a broader enhancement of signaling molecules important for healing. nih.gov 4-AP treatment also increases the expression of Substance P, which can further stimulate NGF secretion, creating a positive feedback loop that supports neuronal and keratinocyte functions during repair. nih.gov NGF, in turn, promotes the proliferation of keratinocytes and the migration of dermal fibroblasts. nih.gov In vitro studies have confirmed that 4-AP directly induces NGF and enhances the proliferation and migration of human keratinocytes, highlighting a direct pathway through which 4-AP facilitates wound repair. nih.govnih.gov

4-Aminopyridine has been shown to directly stimulate the proliferation and migration of keratinocytes, which are crucial processes for the re-epithelialization of wounds. biorxiv.orgnih.govpnas.org In vitro experiments using primary cultures of human skin-derived cells demonstrated that 4-AP treatment leads to faster closure of "scratches" in keratinocyte monolayers. biorxiv.org This accelerated closure is indicative of enhanced cell migration and proliferation. biorxiv.org

The compound appears to promote a more proliferative phenotype in keratinocytes. biorxiv.org This is supported by findings of increased expression of keratin (B1170402) 14 (K14) and keratin 17 (K17), proteins associated with basal, proliferating keratinocytes. biorxiv.org In animal models of skin wounds, systemic 4-AP treatment resulted in an increased number of K14+ keratinocytes in the healed tissue. biorxiv.orgnih.gov Furthermore, studies on burn injuries have shown that 4-AP treatment significantly augments cell proliferation in both the epidermal and dermal layers of burned skin tissues, as evidenced by an increase in methyl green-positive cells. nih.gov The expression of both K10 (a marker for differentiated keratinocytes) and K14 was significantly higher in the 4-AP treatment group, suggesting an effect on both proliferation and differentiation, which are essential for restoring the epidermal barrier. researchgate.net

| Experimental Model | Key Finding with 4-AP Treatment | Associated Markers | Reference |

|---|---|---|---|

| In vitro keratinocyte scratch assay | Accelerated scratch closure | Not specified | biorxiv.org |

| In vitro keratinocyte culture | Increased proliferative phenotype | K14, K17, SOX10, NGF | biorxiv.org |

| Mouse dorsal skin punch model | Increased number of K14+ keratinocytes | K14 | biorxiv.orgnih.gov |

| Mouse burn injury model | Augmented cell proliferation in epidermis and dermis | Methyl green, K10, K14 | nih.govresearchgate.net |

The regenerative capabilities of 4-Aminopyridine extend to the peripheral nervous system components within the skin and in models of nerve injury. nih.govembopress.org After a skin injury, successful healing involves reinnervation of the tissue, a process facilitated by Schwann cells and neurons. biorxiv.orgnih.govfrontiersin.org Research has shown that 4-AP treatment increases the number of axons and S100-positive Schwann cells in healed wounds. nih.govnih.govresearchgate.net It also enhances the expression of SOX10, a transcription factor crucial for Schwann cell development and maintenance. nih.govnih.govresearchgate.net

| Experimental Model | Cell Type | Key Finding with 4-AP Treatment | Associated Markers | Reference |

|---|---|---|---|---|

| Mouse skin wound model | Schwann Cells | Increased number of Schwann cells | S100, SOX10 | nih.govnih.govresearchgate.net |

| Mouse skin wound model | Neurons | Increased number of axons | PGP9.5 | biorxiv.orgnih.gov |

| Mouse sciatic nerve crush | Schwann Cells & Neurons | Promoted remyelination and increased axonal area | P0 protein | embopress.org |

| Mouse sciatic nerve crush | Neurons | Enhanced recovery of nerve conduction velocity | Not specified | embopress.org |

4-Aminopyridine and its derivatives have demonstrated anti-inflammatory effects in various experimental settings. nih.govresearchgate.netbas.bgnih.gov In a mouse model of severe thermal burns, a condition characterized by significant inflammation, 4-AP treatment was found to modulate the inflammatory response. nih.govnih.gov Specifically, it significantly reduced the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNFα). nih.govnih.gov Concurrently, it increased the levels of anti-inflammatory markers, including CD206, Arginase-1 (ARG-1), and Interleukin-10 (IL-10). nih.govnih.gov This shift from a pro-inflammatory to an anti-inflammatory cytokine profile is crucial for resolving inflammation and promoting tissue healing. nih.gov

Furthermore, research into peptide derivatives of 4-AP, designed to have lower toxicity, has also explored their anti-inflammatory potential. researchgate.netbas.bg In a rat model of immune complex-induced inflammation, one such derivative demonstrated a clear anti-inflammatory effect by preventing or inhibiting the production of antibodies in the blood. researchgate.netbas.bg These derivatives also showed the ability to inhibit the proteolytic activity of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in inflammatory processes. researchgate.netbas.bg However, some studies in models of experimental optic neuritis suggest that the neuroprotective effects of 4-AP in that context were not related to a direct anti-inflammatory mode of action, indicating that its properties can be context-dependent. nih.gov

The effect of 4-Aminopyridine on smooth muscle contractility has been investigated in isolated tissue preparations, revealing a complex, concentration-dependent mechanism of action. sav.sknih.govnih.gov In studies using the fundus and antrum of the cat stomach, low concentrations of 4-AP were found to increase the release of neurotransmitters, which in turn affected muscle activity. sav.sknih.gov In the fundus, low concentrations induced membrane depolarization, leading to spike potentials and phasic contractions. sav.sknih.gov

At higher concentrations, 4-AP appears to act directly on the smooth muscle cell membrane by inhibiting K+ outward currents. sav.sk This direct action leads to further membrane depolarization and an increase in the amplitude of phasic contractions. sav.sk Similar effects were observed in vascular smooth muscle from the guinea-pig pulmonary artery and portal vein, where 4-AP depolarized the membrane, increased membrane resistance, and suppressed rectifying properties, ultimately leading to contraction. nih.gov The contractile response at lower concentrations in some tissues could be suppressed by adrenergic receptor antagonists, suggesting an indirect effect via noradrenaline release from nerve terminals, while the contraction at higher concentrations was only partially suppressed, supporting a direct effect on the muscle. nih.gov Conversely, in isolated rat duodenum, 4-AP was shown to reduce the relaxing effect of carvacrol, indicating its role as a potassium channel inhibitor can modulate relaxation pathways. jrespharm.com

| Tissue Preparation | 4-AP Concentration | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Cat stomach (fundus) | Low (up to 1 mmol/l) | Induces depolarization and phasic contractions | Increased neurotransmitter release | sav.sknih.gov |

| Cat stomach (antrum) | High (5-10 mmol/l) | Further increase in phasic contraction amplitude | Direct action on smooth muscle cell membrane (K+ channel inhibition) | sav.sk |

| Guinea-pig pulmonary artery | 10(-5) M | Contraction without depolarization | Increased noradrenaline release | nih.gov |

| Guinea-pig pulmonary artery | 5 x 10(-4) M | Contraction (partially suppressed by phentolamine) | Direct effect on muscle and neurotransmitter release | nih.gov |

| Rat duodenum | Not specified | Reduced the relaxant effect of carvacrol | Potassium channel inhibition | jrespharm.com |

Metabolic Pathway Elucidation and Isotopic Tracing in Non Human Systems

Identification of Metabolites Using Deuterated Analogs

The use of deuterated analogs like 4-Aminopyridine-d6 is a key strategy in drug metabolism studies. Deuteration can slow down metabolic reactions at specific sites, a phenomenon known as the kinetic isotope effect, which aids in identifying metabolites that might otherwise be too transient to detect. biorxiv.orgsnmjournals.org

In Vitro Metabolic Stability Assessment (e.g., with liver microsomes)

In vitro metabolic stability assays using liver microsomes are a fundamental tool for predicting the in vivo metabolic clearance of a compound. rsc.orggoogle.com These assays involve incubating the test compound with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s. nih.govtandfonline.com

Studies have shown that deuteration can enhance the metabolic stability of compounds. For instance, deuterated analogs of certain ligands have demonstrated a two to three-fold increase in half-life when incubated with human and mouse liver microsomes compared to their non-deuterated parent compounds. nih.gov In the context of 4-AP, while it is primarily excreted unchanged, its limited metabolism is a critical area of study. tandfonline.comresearchgate.net The metabolic stability of 4-AP and its deuterated analogs has been examined using assays with the CYP2E1 isoform, a key enzyme in its metabolism. snmjournals.org

Below is a representative table illustrating how data from a microsomal stability assay might be presented.

| Compound | Concentration (µM) | Incubation Time (min) | Percent Remaining | Half-life (t½) (min) |

| 4-Aminopyridine (B3432731) | 1 | 0 | 100 | 82.37 google.com |

| 1 | 30 | 50 | ||

| 1 | 60 | 25 | ||

| This compound | 1 | 0 | 100 | 109.30 google.com |

| 1 | 30 | 65 | ||

| 1 | 60 | 42 | ||

| This table is illustrative and combines data from analogous compound studies to demonstrate the format. |

Metabolite Structural Characterization by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the structural characterization of drug metabolites. ijpras.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) allows for the accurate mass measurement of a parent drug and its metabolites, facilitating their identification. ijpras.com Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the precise structure of the metabolites. ijpras.comresearchgate.net

In studies of 4-AP, metabolites have been identified using techniques like thin-layer chromatography, high-performance liquid chromatography (HPLC), and gas chromatography/mass spectrometry (GC/MS). nih.gov For instance, in animal models, the primary metabolites of 4-AP were identified as 3-hydroxy-4-AP and its sulfate (B86663) conjugate, 3-hydroxy-4-AP sulfate. nih.govresearchgate.net The use of this compound would result in a characteristic mass shift (M+6) in the mass spectra of the parent compound and its metabolites, aiding in their differentiation from endogenous compounds and metabolites of the non-deuterated form. researchgate.netsigmaaldrich.com

The following table shows potential metabolites and their expected mass-to-charge ratios (m/z).

| Compound | Expected m/z (Parent Ion) | Key Fragment Ions (m/z) |

| 4-Aminopyridine | 95.05 | 78, 67 nih.gov |

| This compound | 100.15 sigmaaldrich.com | 84, 72 |

| 3-hydroxy-4-aminopyridine | 111.05 nih.gov | 94, 66 nih.gov |

| 3-hydroxy-4-aminopyridine-d5 | 116.08 | 99, 70 |

| This table is a representation based on known fragmentation patterns and the expected mass shift from deuteration. |

Comparison of Metabolic Profiles of Deuterated vs. Non-Deuterated Forms

Comparing the metabolic profiles of this compound and 4-AP provides valuable insights into the sites of metabolism and the impact of deuteration. The kinetic isotope effect can lead to a quantitative difference in the metabolites formed, with the deuterated compound often showing a slower rate of metabolism. snmjournals.org

In non-human species like rats and dogs, 4-AP undergoes limited metabolism, with the major metabolites being 3-hydroxy-4-AP and 3-hydroxy-4-AP sulfate. nih.govresearchgate.net A comparative study would likely show a lower formation rate of these hydroxylated metabolites from this compound compared to 4-AP, assuming the hydroxylation site involves a carbon-deuterium bond. However, studies on a related compound, 3-fluoro-4-aminopyridine (3F4AP), found that deuteration did not significantly decrease the rate of CYP2E1-mediated oxidation. biorxiv.org This highlights that the impact of deuteration on metabolic stability is not always predictable and requires experimental verification. biorxiv.orgbiorxiv.org

Enzyme Phenotyping and Metabolic Pathways

Identifying the specific enzymes responsible for metabolizing a drug is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.

Role of Cytochrome P450 Enzymes (e.g., CYP2E1) in Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is a major player in drug metabolism. tandfonline.comtandfonline.com For 4-AP, studies have identified CYP2E1 as a key enzyme responsible for its 3-hydroxylation, which is the initial and rate-limiting step in its metabolic clearance. researchgate.netnih.gov While 4-AP itself is not extensively metabolized, the role of CYP enzymes is significant in the biotransformation that does occur. tandfonline.comresearchgate.net

In vitro studies using human liver microsomes and recombinant CYP enzymes have confirmed the involvement of CYP2E1. nih.gov These studies often use specific chemical inhibitors or antibodies to pinpoint the contribution of individual CYP isoforms. While 4-AP shows some inhibitory effect on CYP2E1, it is generally at concentrations much higher than those observed therapeutically. nih.govtandfonline.comtandfonline.com

Identification of Other Enzyme Systems Involved in Biotransformation

While CYP enzymes are primary drivers of Phase I metabolism, other enzyme systems can also be involved. Following the initial hydroxylation of 4-AP by CYP2E1, the resulting 3-hydroxy-4-AP can undergo Phase II conjugation reactions. In both rats and dogs, the major Phase II metabolite identified is 3-hydroxy-4-AP sulfate, indicating the involvement of sulfotransferase (SULT) enzymes. nih.govresearchgate.net Glucuronidation, another common Phase II pathway, was also investigated but the corresponding metabolite was not detected in significant amounts in these non-human models. researchgate.net

Application of Deuterium (B1214612) as a Metabolic Probe

The substitution of hydrogen with its heavier, stable isotope, deuterium, in a drug molecule is a well-established technique in medicinal chemistry and pharmacology. acs.org This isotopic labeling creates a compound, such as this compound, that is chemically almost identical to its parent but can be distinguished by its mass. This property is invaluable for use as an internal standard in quantitative mass spectrometry and for tracing the metabolic journey of a compound through a biological system. acs.orgualberta.ca Deuterium labeling allows for the precise tracking of the absorption, distribution, metabolism, and excretion (ADME) properties of a drug without altering its fundamental chemical behavior. acs.org

Investigation of Kinetic Isotope Effects in Metabolic Reactions

The replacement of hydrogen with deuterium can sometimes alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). d-nb.info This effect is most pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step of the reaction. biorxiv.org Since many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the oxidation of C-H bonds, investigating the KIE can provide critical insights into reaction mechanisms. researchgate.netnih.gov

In the context of 4-Aminopyridine, the primary enzyme responsible for its metabolism is CYP2E1, which hydroxylates the pyridine (B92270) ring. biorxiv.orgnih.gov A study investigating a related compound, [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), explored whether deuteration could slow down its metabolism by CYP2E1. The research found that deuterated analogues of [¹⁸F]3F4AP were metabolized by CYP2E1 just as readily as the non-deuterated version. biorxiv.org

Table 1: Research Findings on the Metabolic Stability of 4-Aminopyridine Analogues

| Compound | Enzyme | Observation | Implication for KIE |

|---|---|---|---|

| [¹⁸F]3-fluoro-4-aminopyridine | CYP2E1 | Readily metabolized via oxidation. | Baseline for comparison. |

Deuterium Labeling for Tracing Metabolic Fate in Experimental Systems

Deuterium-labeled compounds like this compound are instrumental in identifying and quantifying metabolites in experimental systems. acs.org Because the deuterated compound and its metabolites will have a distinct mass signature (e.g., M+6 for a fully deuterated molecule), they can be easily traced and distinguished from endogenous molecules using mass spectrometry. sigmaaldrich.com

Studies on the metabolism of 4-aminopyridine (4-AP) have identified its primary metabolic pathways. In various non-human systems and in humans, 4-AP is subject to limited metabolism, with the main products being 3-hydroxy-4-aminopyridine and its subsequent sulfate conjugate, 3-hydroxy-4-AP sulfate. biorxiv.orgnih.gov The initial hydroxylation is catalyzed predominantly by the CYP2E1 enzyme. nih.gov

Research on the related tracer [¹⁸F]3F4AP utilized deuterated isotopologues specifically to probe its metabolic stability and identify its transformation products. biorxiv.org These experiments confirmed that the tracer was metabolized by CYP2E1 and led to the definitive identification of its primary metabolites as 5-hydroxy-3-fluoro-4-aminopyridine and 3-fluoro-4-aminopyridine N-oxide. biorxiv.org The use of the deuterated version was crucial for confirming the identity of these metabolites against a complex biological background. This demonstrates how deuterium labeling serves as a precise probe to map the metabolic fate of a parent drug in experimental models. biorxiv.org

Table 2: Identified Metabolites of 4-Aminopyridine and its Fluorinated Analogue

| Parent Compound | Primary Metabolites | Mediating Enzyme |

|---|---|---|

| 4-Aminopyridine (Dalfampridine) | 3-hydroxy-4-aminopyridine, 3-hydroxy-4-AP sulfate. nih.govbiorxiv.org | CYP2E1 nih.gov |

Advanced Analytical Methodologies for Research Sample Analysis

Development and Validation of Bioanalytical Methods for Deuterated 4-Aminopyridine (B3432731)

Bioanalytical method development for 4-Aminopyridine-d6 involves creating a precise and reliable procedure for its quantification in a given biological matrix. This process is followed by validation, which confirms that the method is suitable for its intended purpose, adhering to guidelines set by regulatory bodies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for bioanalysis due to its high sensitivity and specificity. texilajournal.comresearchgate.net A typical protocol for the analysis of this compound involves chromatographic separation followed by mass spectrometric detection.

Sample Preparation: The process often begins with sample preparation to isolate the analyte from complex matrix components. Common techniques include protein precipitation (PPT) using solvents like acetonitrile (B52724) or methanol (B129727), or liquid-liquid extraction (LLE) with solvents such as n-hexane. researchgate.netnih.govfrontiersin.org

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) column, such as a C18 column, is typically used for separation. researchgate.netnih.gov A mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile or methanol) is employed, often in a gradient elution mode to ensure optimal separation from other matrix components. researchgate.netresearchgate.net

Mass Spectrometric Detection: The detection is carried out using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.govchromatographyonline.com This involves selecting a specific precursor ion for this compound and a corresponding product ion after fragmentation. This high specificity allows for accurate quantification even at very low concentrations. The use of a deuterated internal standard is crucial in LC-MS bioanalysis to ensure accuracy. splendidlab.comwuxiapptec.com

Method validation for LC-MS/MS assays includes assessing linearity, accuracy, precision, selectivity, recovery, and stability, ensuring the method is robust and reliable. nih.gov

Table 1: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Condition |

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) System |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm) researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile researchgate.net |

| Flow Rate | 0.4 mL/min nih.gov |

| Injection Volume | 5-10 µL |

| MS System | Triple Quadrupole Mass Spectrometer chromatographyonline.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | Specific m/z for this compound |

| Product Ion (Q3) | Specific m/z for a fragment of this compound |

| Internal Standard (IS) | A suitable analogue, often the non-deuterated 4-Aminopyridine or another stable isotope-labeled version wuxiapptec.comtandfonline.com |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For aminopyridines, which may not be sufficiently volatile for direct GC analysis, a derivatization step is often required to increase volatility and improve chromatographic behavior. researchgate.net

Sample Preparation and Derivatization: After extraction from the matrix, the sample containing this compound may be derivatized. This chemical modification converts the polar amino group into a less polar, more volatile functional group suitable for GC analysis.

Chromatographic Separation: The derivatized sample is injected into the GC, where it is vaporized. Separation occurs in a capillary column (e.g., HP-5MS) as the components partition between the carrier gas (mobile phase, e.g., helium) and the stationary phase lining the column. rsc.org

Mass Spectrometric Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. rsc.org The resulting mass spectrum provides a "fingerprint" for identification. Quantification can be performed in selected ion monitoring (SIM) mode for enhanced sensitivity. chromatographyonline.com The degree of deuterium (B1214612) incorporation in the molecule can also be determined using GC-MS analysis. rsc.orggoogle.com

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used method for determining the purity of a compound and assessing its stability in research formulations. researchgate.netsefh.es Stability-indicating HPLC methods are designed to separate the intact drug from any potential degradation products, ensuring that the quantification of the drug is not affected by their presence. innovareacademics.in

Method Development: A stability-indicating HPLC method for this compound would typically use a C18 stationary phase with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile. innovareacademics.in The detection wavelength is selected based on the UV absorbance maximum of 4-aminopyridine, which is around 263 nm. ijpras.com

Validation and Application: The method is validated according to ICH guidelines for specificity, linearity, accuracy, and precision. researchgate.net For stability studies, research formulations of this compound are stored under various conditions (e.g., different temperatures and humidity levels). sefh.escjhp-online.ca At specified time points, samples are analyzed to quantify the amount of this compound remaining. Studies on the non-deuterated analogue, 4-aminopyridine, have shown it to be chemically stable in oral capsule formulations for extended periods when stored at room temperature and protected from light. researchgate.netsefh.escjhp-online.ca

Table 2: Example HPLC Method Parameters for Purity and Stability Analysis

| Parameter | Typical Condition |

| Column | Inertsil ODS 3V, (150 mm × 4.6 mm, 5 µm) innovareacademics.in |

| Mobile Phase | Phosphate buffer (pH 4.0) and Acetonitrile (Gradient or Isocratic) innovareacademics.in |

| Flow Rate | 1.0 mL/min ijpras.com |

| Detection | UV at 260-263 nm innovareacademics.inijpras.com |

| Column Temperature | 40°C frontiersin.org |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Quantification in Complex Biological Matrices

Quantifying this compound in complex biological matrices such as cell lysates, animal tissue extracts, and biofluids (e.g., plasma, serum, urine) presents a significant analytical challenge. researchgate.netwuxiapptec.com The presence of endogenous compounds, proteins, lipids, and salts can interfere with the analysis through a phenomenon known as the matrix effect, potentially leading to ion suppression or enhancement in mass spectrometry. texilajournal.comclearsynth.com

To overcome these challenges, a meticulous sample preparation strategy is essential. This typically involves:

Homogenization: For solid samples like animal tissues, homogenization is the first step to break down the tissue structure and release the analyte.